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Introduction: Dineca, with the active pharmaceutical ingredient Dapagliflozin, is a potent and

highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is

predominantly expressed in the proximal tubules of the kidneys and is responsible for the

reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.

[3] By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby

lowering blood glucose levels.[4] This mechanism of action is independent of insulin secretion

or action.[3]

Beyond its primary role in glycemic control, emerging preclinical evidence suggests that

Dapagliflozin may exert cardioprotective and renoprotective effects through various SGLT2-

independent or "off-target" mechanisms, including the activation of the AMP-activated protein

kinase (AMPK) signaling pathway.[5][6][7] These application notes provide a summary of

dosages and concentrations used in preclinical research and detailed protocols for key in vitro

and in vivo experiments.

Data Presentation: Dosage and Administration
The following tables summarize the concentrations and dosages of Dapagliflozin used in

various preclinical research models.

Table 1: Dapagliflozin Concentrations for In Vitro Studies
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Cell Line Assay Type
Concentration
Range

Key Findings

CHO-hSGLT2
SGLT2 Inhibition
([14C]AMG uptake)

IC50: ~0.5 - 1.1 nM

Potent and
selective inhibition
of human SGLT2.
[1][2]

HEK293-hSGLT2
SGLT2 Inhibition

(Glucose Uptake)
IC50: ~1.4 - 6.7 nM

Effective inhibition of

SGLT2-mediated

glucose uptake.[1]

HK-2 (Human Kidney

Proximal Tubule)

Oxidative Stress

Protection
0.1 - 10 µM

Protection against

H2O2-induced cell

injury.[8]

HK-2 (Human Kidney

Proximal Tubule)

AMPK Activation /

Autophagy
10 - 100 µM

Restored p-AMPK

expression in high-

glucose conditions.[7]

H9c2 (Rat

Cardiomyoblast)
AMPK Activation Not specified

Induced

phosphorylation of

AMPK under

hypoxia/reoxygenation

.[5]

| 3T3 and Hepa 1-6 | Cytotoxicity / Cell Cycle | IC50: ~45.8 - 68.2 µM | Anti-proliferative effects

at high concentrations.[9] |
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Animal Model
Administration
Route

Dosage Range Key Findings

Normal & Diabetic
Rats

Oral 0.1 - 1.0 mg/kg

Dose-dependent
increase in urinary
glucose excretion
and reduction in
hyperglycemia.[4]

Zucker Diabetic Fatty

(ZDF) Rats
Oral 0.1 - 1.0 mg/kg

Significant lowering of

fasting and fed

glucose levels with

chronic daily dosing.

[4]

Streptozotocin (STZ)-

Induced Diabetic Rats
Oral 0.1 mg/kg/day

Used in combination

with insulin to improve

glycemic control.[10]

[11]

Obese Rats (High-Fat

Diet)
Not specified Not specified

Ameliorated

pancreatic injury and

activated kidney

autophagy via

AMPK/mTOR

modulation.[6]

C57BL/6 Mice

(Myocardial Infarction

Model)

Not specified Not specified

Attenuated ventricular

remodeling and

improved cardiac

function, potentially

via AMPK activation.

[12]

| Sprague-Dawley Rats (Carcinogenicity Study) | Oral Gavage | 0.5 - 10 mg/kg/day | Long-term

administration for safety and carcinogenicity assessment.[13] |
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Protocol 1: In Vitro SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog

This protocol describes a method to quantify the inhibitory activity of Dapagliflozin on SGLT2 in

a cell-based assay using the fluorescent glucose analog 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-

diazol-4-yl)amino]-2-deoxy-D-glucose).

Materials:

HK-2 cells (or another suitable cell line endogenously expressing SGLT2, like HEK293 cells

stably transfected with hSGLT2).

96-well, black, clear-bottom cell culture plates.

Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl).

Sodium-free buffer (e.g., Krebs-Ringer-HEPES with NaCl replaced by choline chloride).

Dapagliflozin stock solution (in DMSO).

2-NBDG fluorescent glucose analog.

Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

Methodology:

Cell Seeding: Seed HK-2 cells into a 96-well black, clear-bottom plate to achieve a confluent

monolayer on the day of the assay. Culture for 24-48 hours.[14]

Compound Preparation: Prepare serial dilutions of Dapagliflozin in sodium-containing buffer.

Ensure the final DMSO concentration is ≤ 0.1% to prevent solvent toxicity.

Pre-incubation: Wash the cells twice with sodium-free buffer to remove any residual glucose.

[14]

Inhibitor Treatment: Add 100 µL of the Dapagliflozin dilutions to the appropriate wells. For

controls, add buffer with vehicle (total uptake) or sodium-free buffer (non-SGLT mediated

uptake). Incubate for 15-30 minutes at 37°C.[14]
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Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM.[14]

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[14]

Termination: Stop the uptake by aspirating the medium and washing the cells three times

with ice-cold sodium-free buffer.[14]

Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and

measure the fluorescence intensity using a microplate reader.[14]

Data Analysis: Calculate the percentage of SGLT2 inhibition for each Dapagliflozin

concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-

response curve.

Protocol 2: Western Blot Analysis for AMPK Pathway Activation

This protocol outlines the procedure to detect the phosphorylation of AMPK in response to

Dapagliflozin treatment in cell culture.

Materials:

HK-2, H9c2, or other relevant cell lines.

Dapagliflozin stock solution (in DMSO).

AICAR (positive control for AMPK activation).

Cell culture dishes (6-well or 10 cm).

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA or Bradford protein assay kit.

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin.

HRP-conjugated secondary antibody.
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Enhanced chemiluminescence (ECL) substrate.

Methodology:

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. For some

experiments, cells may be starved in serum-free media for 4-6 hours prior to treatment.[15]

Dapagliflozin Exposure: Treat cells with various concentrations of Dapagliflozin (e.g., 10, 20,

50 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a

positive control (e.g., 500 µM AICAR).[7][15]

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer.

[15]

Lysate Collection: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15

minutes at 4°C to pellet cellular debris. Collect the supernatant.[15]

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.[15]

SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel,

and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with the primary antibody for phospho-AMPKα overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash again and apply ECL substrate.

Detection: Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe for total AMPKα and a loading

control like β-actin to ensure equal protein loading.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/pdf/Investigating_Off_Target_Effects_of_Dapagliflozin_In_Vitro_A_Technical_Support_Center.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8230404/
https://www.benchchem.com/pdf/Investigating_Off_Target_Effects_of_Dapagliflozin_In_Vitro_A_Technical_Support_Center.pdf
https://www.benchchem.com/pdf/Investigating_Off_Target_Effects_of_Dapagliflozin_In_Vitro_A_Technical_Support_Center.pdf
https://www.benchchem.com/pdf/Investigating_Off_Target_Effects_of_Dapagliflozin_In_Vitro_A_Technical_Support_Center.pdf
https://www.benchchem.com/pdf/Investigating_Off_Target_Effects_of_Dapagliflozin_In_Vitro_A_Technical_Support_Center.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Densitometry: Quantify band intensities to determine the ratio of phosphorylated AMPK to

total AMPK.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of acute Dapagliflozin administration on glucose

tolerance in an animal model.

Materials:

Male Zucker diabetic fatty (ZDF) rats or normal Sprague-Dawley rats.

Dapagliflozin formulation for oral gavage.

Vehicle control (e.g., 90% PEG-400 in distilled water).[13]

Glucose solution (e.g., 2 g/kg) for oral administration.

Blood glucose meter and test strips.

Methodology:

Acclimatization and Fasting: Acclimate animals to handling. Fast the rats overnight (e.g., 16-

18 hours) but allow free access to water.[4]

Baseline Blood Glucose: Measure baseline blood glucose (t=0) from a tail vein blood

sample.

Dapagliflozin Administration: Administer Dapagliflozin orally by gavage at the desired dose

(e.g., 1.0 mg/kg). The control group receives the vehicle.[4]

Glucose Challenge: 30-60 minutes after drug administration, administer the glucose solution

via oral gavage.

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90,

and 120 minutes) after the glucose challenge and measure blood glucose levels.
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Data Analysis: Plot the mean blood glucose concentration versus time for each treatment

group. Calculate the area under the curve (AUC) for the glucose excursion. A reduction in

the glucose AUC in the Dapagliflozin-treated group compared to the vehicle group indicates

improved glucose tolerance.[4]
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Caption: Mechanism of Action of Dineca (Dapagliflozin) on SGLT2 in the kidney.
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Caption: Proposed SGLT2-independent signaling pathway involving AMPK activation.
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Caption: Experimental workflow for the in vitro SGLT2 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1228962#dineca-dosage-and-administration-
guidelines-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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